

# Investigational Immunotherapies: Application Notes for THOR-707 and NGM707

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two investigational oncology compounds: THOR-707 (SAR444245) and NGM707. These notes are intended to guide researchers in designing experiments to evaluate the mechanism of action and potential therapeutic applications of these molecules.

Disclaimer: THOR-707 and NGM707 are investigational drugs and are not commercially available for purchase. The information provided is based on publicly available data from clinical trials and scientific publications.

## THOR-707 (SAR444245)

## **Background and Mechanism of Action**

THOR-707 (also known as SAR444245 or pegenzileukin) is a precisely PEGylated, engineered variant of the cytokine interleukin-2 (IL-2).[1][2] This modification is designed to prevent the binding of the IL-2 moiety to the high-affinity IL-2 receptor alpha chain (IL-2Rα or CD25), while retaining its ability to bind to the intermediate-affinity IL-2 receptor beta-gamma (IL-2Rβγ) complex.[1][2] This selective binding profile aims to preferentially stimulate the proliferation and activation of cytotoxic CD8+ T cells and Natural Killer (NK) cells, which are key effectors of the anti-tumor immune response.[1][3][4] The PEGylation also extends the half-life of the molecule. [1] By avoiding IL-2Rα, THOR-707 is designed to minimize the expansion of



immunosuppressive regulatory T cells (Tregs) and reduce the risk of vascular leak syndrome (VLS), a common toxicity associated with high-dose IL-2 therapy.[1][4]

Sanofi acquired THOR-707 through the acquisition of Synthorx in 2019.[5] However, in October 2022, Sanofi announced the discontinuation of Phase 2 studies of THOR-707 due to lower-than-projected efficacy, with plans for new studies exploring different dosing schedules.[6][7][8]

#### **Supplier and Purchasing Information**

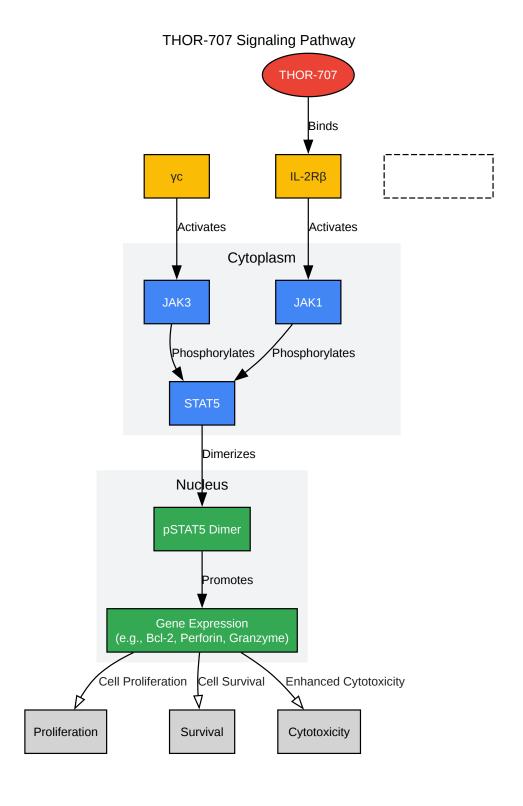
THOR-707 is an investigational drug developed by Sanofi and is not available for purchase as a research chemical through commercial suppliers. Access to the compound would be limited to collaborations with the manufacturer or participation in clinical trials.

**Ouantitative Data Summary** 

| Parameter              | Value   | Source |
|------------------------|---|--------|
| Mechanism of Action    | Selective IL-2Rβγ agonist,<br>non-alpha IL-2 variant              | [1][2] |
| Developer              | Sanofi (via Synthorx acquisition)                                 | [5]    |
| Clinical Trial ID      | NCT04009681   | [9]    |
| Key Biological Effects | Expansion of CD8+ T cells and NK cells                            | [3][4] |
| Status                 | Phase 2 studies discontinued;<br>new Phase 1/2 program<br>planned | [7]    |

#### **Signaling Pathway**





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Caption: THOR-707 selectively activates the IL-2Rβγ pathway, leading to downstream signaling and immune cell activation.

#### **Experimental Protocols**

- 1. In Vitro T Cell and NK Cell Proliferation Assay
- Objective: To assess the dose-dependent effect of THOR-707 on the proliferation of human CD8+ T cells and NK cells.
- Methodology:
  - Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
  - Label PBMCs with a proliferation dye (e.g., CFSE or CellTrace™ Violet).
  - Plate the labeled PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.
  - Add THOR-707 at a range of concentrations (e.g., 0.01 nM to 100 nM). Include a positive control (recombinant human IL-2) and a negative control (medium alone).
  - Incubate the cells for 5-7 days at 37°C in a humidified CO2 incubator.
  - Harvest the cells and stain with fluorescently labeled antibodies against CD3, CD8, and CD56 to identify CD8+ T cells and NK cells.
  - Analyze the cells by flow cytometry to measure the dilution of the proliferation dye in the CD8+ T cell and NK cell populations.
- 2. STAT5 Phosphorylation Assay
- Objective: To determine the potency of THOR-707 in inducing STAT5 phosphorylation in different immune cell subsets.
- Methodology:
  - Isolate PBMCs from healthy donors.



- Stimulate PBMCs with a concentration series of THOR-707 or rhIL-2 for 15-30 minutes at 37°C.
- Immediately fix the cells with a fixation buffer (e.g., paraformaldehyde).
- Permeabilize the cells with a permeabilization buffer (e.g., methanol).
- Stain the cells with fluorescently labeled antibodies against cell surface markers (CD3, CD4, CD8, CD25, CD56) and an antibody against phosphorylated STAT5 (pSTAT5).
- Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of pSTAT5 in CD8+ T cells, NK cells, and CD4+CD25+ regulatory T cells.

#### **NGM707**

#### **Background and Mechanism of Action**

NGM707 is a dual antagonist monoclonal antibody that targets two immunoglobulin-like transcript (ILT) receptors: ILT2 (also known as LILRB1) and ILT4 (also known as LILRB2).[10] These are inhibitory receptors expressed on myeloid cells (e.g., macrophages, dendritic cells) and, in the case of ILT2, also on lymphoid cells such as NK cells and a subset of T cells.[11] By blocking the inhibitory signals mediated by ILT2 and ILT4, NGM707 is designed to enhance the anti-tumor immune response.[11] Preclinical studies suggest that blockade of ILT4 reverses myeloid cell-mediated immune suppression, while blockade of ILT2 promotes NK and CD8+ T cell-mediated tumor cell killing and enhances macrophage phagocytosis.[11][12] NGM707 is being developed by NGM Biopharmaceuticals.[11]

### **Supplier and Purchasing Information**

NGM707 is an investigational drug and is not commercially available for general research purchase. MedChemExpress lists NGM707 with an option to "get quote," which may be for custom synthesis for qualified researchers, but it is not available as a stock item.[13][14]

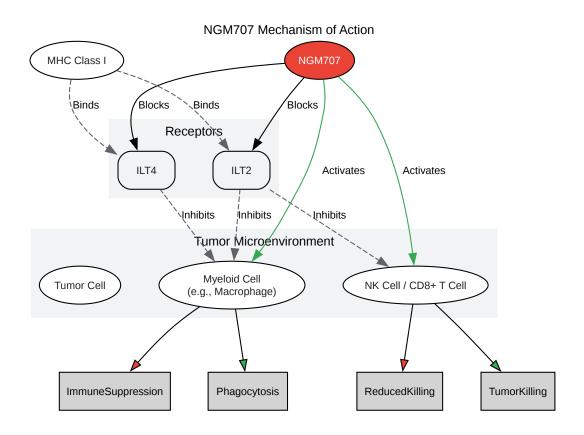
#### **Quantitative Data Summary**



| Parameter              | Value  | Source   |
|------------------------|--|----------|
| Mechanism of Action    | Dual antagonist of ILT2 and ILT4                                     | [10]     |
| Developer              | NGM Biopharmaceuticals   | [11]     |
| Clinical Trial ID      | NCT04913337  | [15]     |
| Key Biological Effects | Reverses myeloid immune suppression, enhances NK and T cell activity | [11][12] |
| Status                 | Phase 1/2 clinical trial ongoing                                     | [15]     |

## **Signaling Pathway**





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Caption: NGM707 blocks inhibitory ILT2 and ILT4 receptors, unleashing anti-tumor immune responses.

#### **Experimental Protocols**

- 1. Macrophage Repolarization Assay
- Objective: To investigate the effect of NGM707 on the phenotype of human macrophages.
- · Methodology:



- Isolate monocytes from healthy donor PBMCs and differentiate them into M2-like macrophages by culturing with M-CSF for 5-7 days.
- Treat the M2-like macrophages with NGM707 or an isotype control antibody for 24-48 hours.
- Analyze the expression of M1 (e.g., CD80, HLA-DR) and M2 (e.g., CD163, CD206)
  markers on the macrophage surface by flow cytometry.
- Alternatively, collect the culture supernatants to measure the secretion of pro-inflammatory (e.g., TNF-α, IL-12) and anti-inflammatory (e.g., IL-10) cytokines by ELISA or multiplex bead array.
- 2. NK Cell-Mediated Cytotoxicity Assay
- Objective: To determine if NGM707 can enhance the killing of tumor cells by NK cells.
- Methodology:
  - Isolate NK cells from healthy donor PBMCs.
  - Select a tumor cell line that expresses ligands for ILT2 (e.g., HLA-G or classical MHC class I molecules).
  - Label the target tumor cells with a release agent (e.g., Calcein-AM or 51Cr).
  - Co-culture the labeled target cells with the isolated NK cells at various effector-to-target ratios in the presence of NGM707 or an isotype control antibody.
  - After a 4-hour incubation, measure the release of the label from the target cells into the supernatant, which is proportional to cell lysis.
  - Calculate the percentage of specific lysis for each condition.

#### **Experimental Workflow Diagram**



#### In Vitro Evaluation of NGM707 **Experimental Setup PBMC** Isolation Tumor Cell Culture (Healthy Donor) Monocyte Isolation NK Cell Isolation **Functional Assays** Macrophage Repolarization Assay NK Cell Cytotoxicity Assay **Data Analysis** Flow Cytometry **ELISA / Multiplex** Cytotoxicity Measurement (Cytokine Secretion) (Surface Markers) (e.g., Calcein Release)

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Caption: A generalized workflow for the in vitro functional characterization of NGM707.

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#### Methodological & Application





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